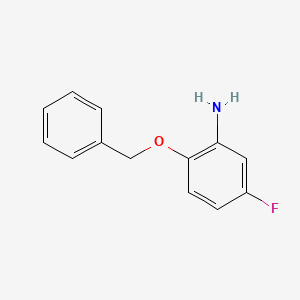

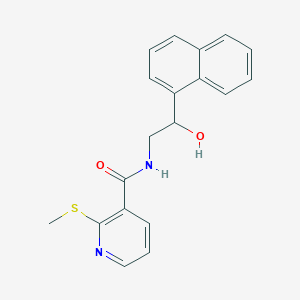

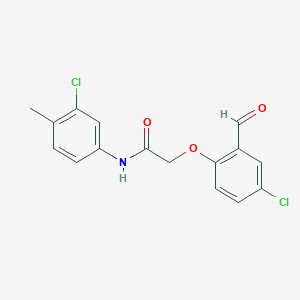

![molecular formula C18H18N2OS2 B2499922 3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 592537-72-9](/img/structure/B2499922.png)

3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one" is a thieno[2,3-d]pyrimidin-4-one derivative, a class of compounds known for their diverse pharmacological properties. These compounds have been synthesized and tested for various biological activities, including cytotoxicity against cancer cells, antiparasitic effects, and anti-HIV-1 activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves the cyclization of substituted thiophenes with various reagents to form the heterocyclic pyrimidinone core. For instance, the synthesis of related compounds has been reported using ethoxycarbonyl polymethylenethiophenes as starting materials . Additionally, derivatives containing the benzimidazole ring have been synthesized to enhance antiparasitic activity . The key intermediates in these syntheses often undergo further functionalization to yield the final compounds with desired biological properties.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which can be further substituted at various positions to modulate the compound's biological activity. The structures of these compounds are typically confirmed using spectroscopic methods such as IR and NMR, along with elemental analysis .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including alkylation and nitration. For example, alkylation of 2-thiouracils with specific reagents has been shown to occur exclusively at the sulfur atom . Nitration of these compounds can lead to electrophilic substitution, forming nitro derivatives . These reactions are crucial for the modification of the core structure to obtain compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. Quantum chemical calculations have been performed to study the tautomeric interconversions and relative energies of these compounds, indicating that the thioxo form is energetically favorable . These properties are essential for understanding the compound's stability and reactivity, which are important for their pharmacological applications.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Derivatives : One key application is the synthesis of various heterocyclic derivatives. For instance, Santagati et al. (1993) reported the synthesis of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo[1]benzothieno-[2,3-d]pyrimidin-4(1H)-one, which is a versatile intermediate for the preparation of bridgehead nitrogen polyheterocycles (Santagati, Santagati, & Modica, 1993).

Facile One-Pot Synthesis : The compound is also a crucial intermediate in facilitating one-pot syntheses of complex heterocyclic systems. Abdallah (2002) demonstrated its use in a one-pot synthesis to create hexahydro-6H-[1]-benzothieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones (Abdallah, 2002).

Biological Activity Screening : The derivatives of this compound have been studied for their biological activity. For example, Ashalatha et al. (2007) synthesized new derivatives and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities, revealing some compounds with promising biological activities (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

Potential in Antitumor Activity : Hafez and El-Gazzar (2017) explored the synthesis of novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and evaluated their antitumor activity. Their study indicated that many of these compounds displayed potent anticancer activity (Hafez & El-Gazzar, 2017).

Antimicrobial Activity : Vlasov et al. (2021) conducted research on the antimicrobial activity of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, confirming their effectiveness against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-10-7-8-12(9-11(10)2)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWJXLRSXANPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

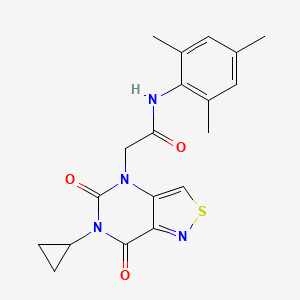

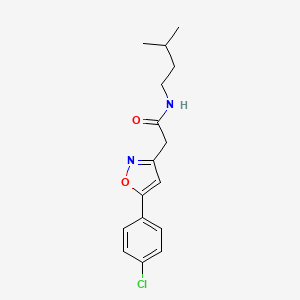

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)

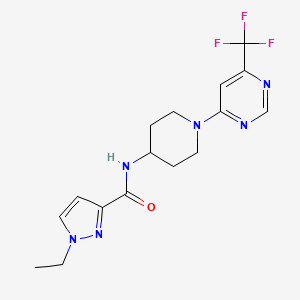

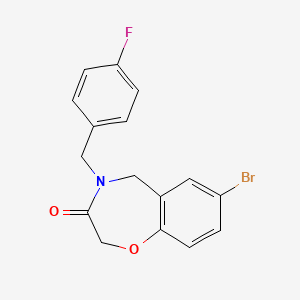

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)

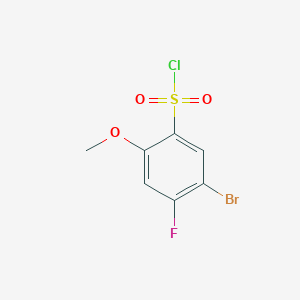

![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)

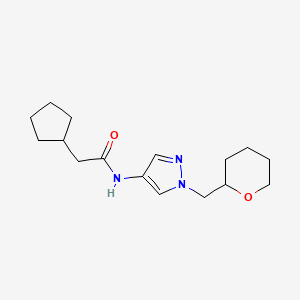

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)